2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide
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Overview
Description
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic compound with a unique structure that includes a thiopyranium ring and a benzo-cyclohepta-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide typically involves the reaction of 9,10-dihydro-7-methyl 4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol with a dehydrating agent . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound
Scientific Research Applications
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ketotifen: 4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo(4,5)cyclohepta(1,2-b)thiophen-10-one.
Other Benzo-Cyclohepta-Thiophenes: Compounds with similar structures but different substituents or functional groups.
Uniqueness
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is unique due to its specific combination of a thiopyranium ring and a benzo-cyclohepta-thiophene moiety. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
124939-81-7 |
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Molecular Formula |
C19H19IOS2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-(1-methylthian-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;iodide |
InChI |
InChI=1S/C19H19OS2.HI/c1-22-10-7-13(8-11-22)18-15-5-3-2-4-14(15)12-17(20)19-16(18)6-9-21-19;/h2-6,9H,7-8,10-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
VMWAGUBXEPLNAT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.[I-] |
Origin of Product |
United States |
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